N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
CAS No.: 1189957-44-5
Cat. No.: VC0027095
Molecular Formula: C16H19NO
Molecular Weight: 244.352
* For research use only. Not for human or veterinary use.
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine - 1189957-44-5](/images/no_structure.jpg)
Specification
CAS No. | 1189957-44-5 |
---|---|
Molecular Formula | C16H19NO |
Molecular Weight | 244.352 |
IUPAC Name | 1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Standard InChI | InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3 |
Standard InChI Key | GKEMNSXFQMKPAE-BMSJAHLVSA-N |
SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC |
Introduction
Chemical Structure and Fundamental Properties
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine consists of a phenyl ring with a benzyloxy substituent at the meta position, an ethyl group with a chiral carbon atom, and a nitrogen atom bearing a trideuterated methyl group. This molecular architecture creates a compound with distinctive chemical and physical characteristics that make it valuable for various scientific applications.
Molecular Identity and Basic Properties
The compound is characterized by the following fundamental chemical properties:
Parameter | Value |
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Chemical Name | N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine |
CAS Number | 1189957-44-5 |
Molecular Formula | C₁₆H₁₆D₃NO |
Molecular Weight | 244.35 g/mol |
SMILES Notation | [2H]C([2H])([2H])NC(C)c1cccc(OCc2ccccc2)c1 |
SIL Type | Deuterium |
Physical State | Neat (typically a solid at room temperature) |
Storage Conditions | Room Temperature |
The compound contains a stable isotope label with three deuterium atoms replacing the hydrogens in the methyl group attached to the nitrogen atom, making it a valuable tool in mass spectrometry and NMR studies .
Structural Features and Functional Groups
The key structural elements of this compound include:
The presence of the chiral center creates the potential for enantiomeric forms, which may display differences in biological activity when used in pharmacological studies.
Synthesis Methodologies
The synthesis of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine typically involves specialized chemical approaches that ensure the efficient incorporation of the trideuterated methyl group. Several methodologies can be adapted from similar deuterated amine syntheses.
Reductive Amination Approaches
Another potential synthetic pathway involves reductive amination using deuterated formaldehyde:
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Formation of an imine intermediate between the primary amine and deuterated formaldehyde
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Subsequent reduction using an appropriate reducing agent such as sodium cyanoborohydride
This method is particularly useful for maintaining stereochemical integrity at the chiral center during the methylation process.
Specialized Methods for Stable Isotope Incorporation
For higher deuterium incorporation and isotopic purity, specialized methods may be employed:
Method | Key Reagents | Advantages | Typical Yield |
---|---|---|---|
Direct Alkylation | CD₃I, Base | Simple, direct | 70-90% |
Reductive Amination | CD₂O, NaBH₃CN | Mild conditions | 65-85% |
Phthalimide Approach | N-(methyl-d3)phthalimide, HCl | High isotopic purity | 60-80% |
Boronic Acid Method | Methylboronic acid-d3, P(OEt)₃ | Transition-metal free | 70-85% |
The phthalimide approach, where N-(methyl-d3)phthalimide is treated with acid to form the salt of (methyl-d3)amine, offers a potentially effective route for introducing the trideuterated methyl group with high isotopic purity .
Spectroscopic Characterization
The presence of deuterium atoms significantly alters the spectroscopic properties of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine compared to its non-deuterated analogue, making it valuable for analytical studies.
Nuclear Magnetic Resonance (NMR) Analysis
In ¹H NMR spectroscopy, the most notable feature is the absence of the N-methyl proton signal typically observed around 2.8-3.0 ppm in non-deuterated analogues. This results in a simplified spectrum with signals primarily from:
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Aromatic protons (6.5-7.5 ppm)
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Benzylic methylene protons (~5.0 ppm)
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α-carbon methine proton (~3.8 ppm)
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Methyl group protons adjacent to the chiral carbon (~1.3-1.5 ppm)
In ¹³C NMR, the N-CD₃ carbon would exhibit characteristic splitting patterns due to coupling with deuterium atoms, appearing as a multiplet rather than a singlet as would be observed with a non-deuterated methyl group .
Mass Spectrometry Profile
Mass spectrometry is particularly valuable for confirming the isotopic incorporation in N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine:
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The molecular ion peak (M+) appears at m/z 244, which is 3 mass units higher than the non-deuterated analogue
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Fragmentation patterns show characteristic shifts of +3 m/z units for fragments containing the N-CD₃ group
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High-resolution mass spectrometry (HRMS) can confirm the molecular formula with precision better than 5 ppm
The isotopic distribution pattern in the mass spectrum provides additional confirmation of successful deuterium incorporation.
Applications in Scientific Research
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine has several important applications in scientific research, particularly in pharmaceutical development and analytical chemistry.
Use as Internal Standard
The deuterated compound serves as an excellent internal standard for quantitative analysis of the non-deuterated analogue due to its:
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Nearly identical chemical properties
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Different mass spectral response
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Similar chromatographic behavior with slight retention time differences
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High isotopic purity (typically >97% deuterium incorporation)
This makes it valuable for developing precise analytical methods in pharmaceutical quality control and bioanalytical assays.
Metabolic Studies and Drug Development
In drug metabolism studies, deuterium-labeled compounds like N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine are instrumental for:
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Tracking metabolic pathways of N-methylated compounds
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Investigating N-demethylation processes
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Studying kinetic isotope effects that may alter metabolism rates
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Differentiating between multiple metabolic routes
The metabolic stability of the C-D bond compared to C-H bonds (typically 6-10 times stronger) can lead to significant kinetic isotope effects when the deuterated position is involved in the rate-determining step of metabolism .
Structure-Activity Relationship Studies
The compound may serve as a valuable tool in structure-activity relationship (SAR) studies, particularly for investigating compounds with potential neurological activity, similar to studies conducted with other deuterated N-methylated amines . The benzyloxy group provides lipophilicity that could enhance blood-brain barrier penetration, while the chiral center allows for stereoselective biological interactions.
Comparative Analysis with Related Compounds
Understanding the relationship between N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine and similar compounds provides valuable context for its applications and properties.
Structural Analogues
Compound | Structural Difference | Notable Properties |
---|---|---|
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-amine | Contains -CH₃ instead of -CD₃ | Identical chemical properties, different mass spectrum |
N-[1-(4'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine | Para- vs. meta-benzyloxy position | Different receptor binding profile |
N-[1-(3'-Hydroxyphenyl)ethyl]-N-(methyl-d3)amine | -OH instead of -OCH₂Ph | Greater hydrophilicity, potential hydrogen bonding |
N-Ethyl-1-(3'-benzyloxyphenyl)ethanamine | -CH₂CH₃ vs. -CD₃ | Different steric properties, metabolic stability |
The benzyloxy group in this compound serves as a protected phenol, which could be deprotected to yield the corresponding hydroxyl derivative, potentially altering its pharmacological properties.
Functional Significance of the Benzyloxy Group
The 3'-benzyloxy substituent is significant because:
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It increases lipophilicity, potentially enhancing membrane permeability
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It can be selectively cleaved to reveal a hydroxyl group
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It provides additional sites for π-π interactions with protein binding sites
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It introduces steric bulk that may influence receptor binding conformations
In studies of similar compounds, the benzyloxy group has been shown to influence binding to various neuroreceptors, including dopaminergic and serotonergic receptors .
Analytical Methods for Identification and Quantification
Reliable analytical methods are essential for identifying and quantifying N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine in research and development settings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for the analysis of N-methylated amines and their deuterated analogues. Typical conditions include:
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Reversed-phase columns (C18 or phenyl-hexyl)
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Mobile phases containing phosphate buffers and acetonitrile
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UV detection at 254-280 nm
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Potential for fluorescence detection due to the aromatic system
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Mass spectrometric detection for enhanced sensitivity and specificity
Gas chromatography may also be employed after suitable derivatization to enhance volatility.
Advanced Spectroscopic Techniques
Beyond standard NMR and MS analysis, several advanced techniques can provide detailed structural information:
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Two-dimensional NMR experiments (COSY, HSQC, HMBC) to confirm structural connectivity
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Deuterium NMR (²H NMR) to directly observe the deuterium incorporation
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Tandem mass spectrometry (MS/MS) to establish fragmentation patterns
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Infrared spectroscopy to identify characteristic functional group absorbances
These techniques collectively provide comprehensive structural confirmation of the compound.
Future Research Directions
The future research landscape for N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine and related compounds presents several promising avenues:
Pharmaceutical Applications
Potential pharmaceutical applications include:
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Development as tracers for positron emission tomography (PET) imaging
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Investigation as potential neurological agents with improved metabolic profiles
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Use in deuterated drug development, where strategic deuteration can enhance pharmacokinetics
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Structure-activity relationship studies for novel pharmaceutical agents
The chiral nature of the compound creates opportunities for stereochemical investigations in drug development .
Analytical Method Development
Future analytical applications may include:
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Development of improved quantification methods in complex matrices
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Application in metabolomic studies as internal standards
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Use in isotope dilution mass spectrometry for high-accuracy quantification
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Integration into multi-analyte screening methods for pharmaceutical compounds
These directions demonstrate the ongoing utility of deuterated compounds in analytical chemistry and pharmaceutical research.
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